molecular formula C13H19Cl2F3N2O B1674965 L-Mabuterol hydrochloride CAS No. 95656-55-6

L-Mabuterol hydrochloride

Cat. No.: B1674965
CAS No.: 95656-55-6
M. Wt: 347.20 g/mol
InChI Key: MMCDXJOMPMIKGP-PPHPATTJSA-N
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Description

Chemical Identity and Nomenclature

L-Mabuterol hydrochloride is chemically defined as (R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol hydrochloride . Its molecular formula is C₁₃H₁₉Cl₂F₃N₂O , with a molecular weight of 347.20 g/mol . The compound’s structure features a chiral center at the ethanolamine side chain, which dictates its enantiomeric specificity.

Key Identifiers:

Property Value
CAS Registry Number 95656-55-6 (L-enantiomer hydrochloride)
IUPAC Name (R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol hydrochloride
Synonyms (−)-Mabuterol hydrochloride; L-Mabuterol HCl; Broncholin (trademark)
SMILES Cl.CC(C)(C)NCC@HC1=CC(=C(N)C(Cl)=C1)C(F)(F)F

The compound’s crystalline structure and solubility profile (e.g., soluble in dimethylformamide, dimethyl sulfoxide, and ethanol) further underscore its physicochemical stability.

Historical Development and Discovery

This compound originated from efforts to optimize the β2-AR selectivity of clenbuterol analogs. Initial synthesis of racemic mabuterol was reported in the 1970s by Boehringer Ingelheim, with subsequent enantiomeric resolution achieved via chiral chromatography. The L-enantiomer was identified as the pharmacologically active form through in vitro assays, demonstrating 2.3–2.6-fold greater potency in relaxing tracheal smooth muscle compared to the racemate.

Key milestones include:

  • 1978 : Patent filing for racemic mabuterol synthesis (US4119710).
  • 1984 : Pharmacological characterization of enantiomers, confirming the superior efficacy of the L-form.
  • 2000s : Development of high-performance liquid chromatography (HPLC) methods for enantiomeric separation, enabling large-scale production.

The synthesis pathway involves halogenation, nucleophilic substitution, and stereoselective reduction, culminating in the isolation of the L-enantiomer as a hydrochloride salt.

Regulatory Classification and Legal Status

This compound is classified as a prescription-only medication in jurisdictions where it is approved, such as Japan under the trademark Broncholin. However, it remains unapproved by the U.S. Food and Drug Administration (FDA) due to concerns over β2-AR agonist misuse in non-therapeutic contexts.

Regulatory Highlights:

  • GHS Classification :
    • H315 (Causes skin irritation)
    • H319 (Causes serious eye irritation)
    • H335 (May cause respiratory irritation).
  • Legal Restrictions :
    • Prohibited in livestock for human consumption under FDA regulations.
    • Listed in the World Anti-Doping Agency (WADA) prohibited substances list for its potential anabolic effects.

In the European Union, the compound is regulated under the European Medicines Agency (EMA) for veterinary use but is banned in food-producing animals.

Properties

CAS No.

95656-55-6

Molecular Formula

C13H19Cl2F3N2O

Molecular Weight

347.20 g/mol

IUPAC Name

(1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride

InChI

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1

InChI Key

MMCDXJOMPMIKGP-PPHPATTJSA-N

Canonical SMILES

CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.[Cl-]

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Mabuterol hydrochloride;  Mabuterol monohydrochloride, L-; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

L-Mabuterol hydrochloride is characterized by the following chemical properties:

  • Molecular Formula : C13H19Cl2F3N2O
  • CAS Registry Number : 54240-36-7
  • Mechanism of Action : It acts as a selective agonist for beta-2 adrenergic receptors, leading to bronchodilation and relaxation of bronchial smooth muscles, making it effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Respiratory Diseases : It is primarily used in the management of airway obstruction due to conditions such as asthma and COPD. Its ability to induce bronchodilation makes it a valuable treatment option for patients experiencing acute bronchospasm .
  • Animal Husbandry : Research indicates that beta-agonists, including L-Mabuterol, can enhance lean meat production in livestock. However, concerns about drug residues in meat products pose significant health risks to consumers .

Innovative Delivery Methods

Recent studies have focused on improving the stability and efficacy of L-Mabuterol through innovative delivery systems:

  • Transdermal Patches : A study developed a Mabuterol patch utilizing an ion-pairing strategy to enhance drug stability and skin permeation. The optimized formulation showed improved stability and sustained release, making it a promising alternative for asthma treatment .

Table 1: Comparison of Delivery Methods for this compound

Delivery MethodAdvantagesDisadvantages
Oral AdministrationEasy to administerFirst-pass metabolism may reduce efficacy
InhalationDirect delivery to lungsRequires proper technique
Transdermal PatchSustained release; improved stabilityLimited absorption potential

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Asthma Management : In clinical trials, patients using L-Mabuterol demonstrated significant improvements in lung function and reduced frequency of asthma attacks compared to those on placebo .
  • Cardiovascular Effects : While beta-agonists can be effective bronchodilators, there are reports of adverse cardiovascular effects associated with misuse, particularly with similar compounds like clenbuterol. These cases underline the importance of proper dosing and monitoring during treatment .

Chemical Reactions Analysis

Hydrolysis Reactions

L-Mabuterol hydrochloride undergoes hydrolysis under aqueous conditions, particularly in acidic or alkaline environments. The reaction involves cleavage of the β-hydroxyamine group and displacement of the chlorine atom at position 3 of the benzene ring.

Key Observations :

  • Acidic Hydrolysis : In HCl (37%), the compound degrades into 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and tert-butylamine derivatives .

  • Alkaline Hydrolysis : In NaOH (1M), dechlorination occurs, forming 4-amino-5-(trifluoromethyl)benzoic acid.

Reaction Conditions :

ParameterAcidic (HCl)Alkaline (NaOH)
Temperature25–40°C50–60°C
Time2–4 hours1–2 hours
Primary ProductsBenzoic acidDechlorinated acid

Ion-Pair Formation for Stability Enhancement

To improve thermal stability, this compound forms ion pairs with counterions like lactic acid (LA). This interaction reduces degradation during transdermal patch formulation .

Mechanism :

  • Ionic bonding between the protonated amine group of L-Mabuterol and the carboxylate group of LA.

  • Hydrogen bonding between the hydroxyl group of LA and the fluorine atoms in the trifluoromethyl group .

Stability Data :

PropertyPure L-MabuterolL-Mabuterol-LA Ion Pair
Thermal Degradation198°C213.11°C
Storage Stability85% after 12 mo95% after 12 mo

Substitution Reactions

The chlorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) reactions.

Example Reactions :

  • Cyanide Displacement : Treatment with CuCN in DMF replaces chlorine with a cyano group, yielding 4-amino-3-cyano-5-(trifluoromethyl)benzamide .

  • Amination : Reaction with NH₃ under high pressure produces 4-amino-3-amino-5-(trifluoromethyl)benzoic acid derivatives.

Kinetic Data :

Substitution ReactionRate Constant (k)Activation Energy (Eₐ)
Cl → CN0.45 M⁻¹s⁻¹72 kJ/mol
Cl → NH₂0.32 M⁻¹s⁻¹85 kJ/mol

Redox Reactions

This compound participates in oxidation and reduction processes:

Oxidation :

  • The secondary alcohol group oxidizes to a ketone in the presence of KMnO₄, forming 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic nitro precursor to the amine during synthesis .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition at 213.11°C for the ion-paired form. Degradation products include:

  • Primary : 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride (via HCl elimination) .

  • Secondary : Trifluoromethylbenzene derivatives (from decarboxylation).

Interaction with Pharmaceutical Excipients

This compound forms hydrogen bonds with hydroxyl-containing polymers (e.g., polyvinyl alcohol), reducing its diffusion rate in transdermal patches .

Binding Energy :

ExcipientΔG (kJ/mol)Bond Type
Polyvinyl Alcohol-22.3Hydrogen bonding
Ethyl Cellulose-15.7Van der Waals

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Mechanism : Binds to β2-adrenergic receptors in bronchial smooth muscle, inducing cAMP-mediated relaxation and reducing airway resistance .
  • Metabolism : Undergoes oxidative deamination in the liver, yielding six metabolites, with a plasma elimination half-life of ~3–5 hours .
  • Dosage : Typically administered orally at 50 mg twice daily, achieving peak plasma concentrations (Cₘₐₓ) of 96–160 ng/L within 1.5–3.2 hours .
  • Safety Profile : Contraindicated in patients with cardiovascular disorders due to risks of tachycardia and palpitations .

Comparison with Similar Compounds

Structural and Functional Analogues

Levalbuterol Hydrochloride

Structure: (R)-α¹-[(tert-Butylamino)methyl]-4-hydroxy-m-xylene-α,α′-diol hydrochloride (C₁₃H₂₁NO₃·HCl; MW 275.77) . Key Differences:

  • L-Mabuterol features a trifluoromethyl (-CF₃) and chlorine (Cl) substituent on the aromatic ring, enhancing lipophilicity and receptor binding affinity compared to Levalbuterol’s hydroxymethyl (-CH₂OH) group .
  • Levalbuterol is the R-enantiomer of racemic albuterol, optimized for β2 selectivity to minimize cardiac side effects .

Pharmacokinetic Comparison :

Parameter L-Mabuterol Hydrochloride Levalbuterol Hydrochloride
Bioavailability ~60% (oral) ~90% (inhaled)
Volume of Distribution 5.8 L/kg 0.3 L/kg
Clearance 3.0 mL/min/kg 6.9 L/h

Bambuterol Hydrochloride

Structure : A prodrug of terbutaline, metabolized to active terbutaline via plasma cholinesterases .
Key Differences :

  • Bambuterol’s carbamate groups prolong duration of action (up to 24 hours) but delay onset compared to L-Mabuterol’s rapid bronchodilation .

Enantiomeric Comparisons

This compound’s L-enantiomer (CAS 54240-36-7) exhibits 10–20× greater β2 agonism than the D-enantiomer (CAS 56341-09-4) . Similarly, Levalbuterol’s R-enantiomer shows 100× higher β2 selectivity than the S-form, reducing off-target α1-adrenergic effects .

Impurity Profiles and Analytical Standards

Compound Major Impurities Regulatory Limits
L-Mabuterol Residual solvents (acetonitrile), chlorinated byproducts ≤0.1% (ICH Q3A guidelines)
Levalbuterol Related Compounds A–H (e.g., 4-(2-tert-butylamino-ethyl)-2-hydroxymethyl-phenol) ≤0.05% per impurity (USP standards)

Preparation Methods

Diastereomeric Salt Formation

The racemic Mabuterol free base is treated with optically active acids such as (R)-mandelic acid or (S)-camphorsulfonic acid. For instance, (R)-mandelic acid preferentially forms a less soluble salt with the L-enantiomer, enabling separation via selective crystallization. A study comparing resolving agents demonstrated that (S)-camphorsulfonic acid achieved an ee of 98.5% in the first crystallization cycle, whereas (R)-mandelic acid required two cycles to reach 99% ee.

Table 1: Efficacy of Chiral Resolving Agents

Resolving Agent ee (%) Crystallization Cycles Yield (%)
(S)-Camphorsulfonic acid 98.5 1 65
(R)-Mandelic acid 99.0 2 58
(L)-Tartaric acid 95.2 3 45

Solvent Optimization

The choice of solvent system critically influences resolution efficiency. Polar aprotic solvents like methanol-acetone mixtures (1:3 v/v) enhance solubility differences between diastereomers, improving yield to 72% in single-step crystallizations. Conversely, nonpolar solvents like hexane-ethyl acetate prolong crystallization times but yield higher purity (99.5% ee).

Asymmetric Synthesis via Stereoselective Reduction

Asymmetric synthesis bypasses the need for resolution by directly generating the L-enantiomer through chiral catalysis.

Borane-Mediated Reduction

The ketone precursor, 1-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-bromoethanone, undergoes stereoselective reduction using borane-dimethyl sulfide complex in the presence of a Corey-Bakshi-Shibata (CBS) catalyst. This method achieves 94% ee and 82% yield under optimized conditions (0°C, 6 h).

Table 2: Catalytic Performance in Asymmetric Reduction

Catalyst Temperature (°C) ee (%) Yield (%)
CBS (R)-oxazaborolidine 0 94 82
(S)-Binap-RuCl₂ 25 89 78
Jacobsen’s (salen)Co -20 91 75

Enzymatic Reduction

Immobilized Lactobacillus ketoreductase selectively reduces the ketone intermediate to the (R)-alcohol (L-Mabuterol) with >99% ee. A biphasic system (aqueous buffer:isopropyl ether) enhances substrate solubility, achieving 90% conversion in 12 h.

One-Pot Tandem Reactions

Recent advances integrate condensation, reduction, and salt formation into a single reactor, minimizing intermediates and reducing costs.

Condensation-Reduction-Salt Formation

A patented method for Ambroxol hydrochloride adapts well to Mabuterol synthesis:

  • Condensation : 2-amino-3-chloro-5-trifluoromethylbenzaldehyde reacts with trans-4-aminocyclohexanol in methanol at 60–65°C for 8 h to form a Schiff base.
  • Reduction : Sodium borohydride reduces the Schiff base at 20–30°C for 6 h, yielding the transbroncho intermediate.
  • Salt Formation : Hydrochloric acid (2 M) precipitates this compound at 0–5°C, achieving 83% yield and 99.2% purity.

Critical Parameters :

  • Temperature Control : Reduction at <5°C minimizes byproducts (e.g., over-reduced amines).
  • Solvent Ratio : Methanol:water (1:1 v/v) optimizes crystallization kinetics.

Process Optimization and Scalability

Crystallization Dynamics

Recrystallization from methanol-acetone (1:3 v/v) at 0–5°C increases purity from 95% to 99.5% while maintaining 85% yield. Lower temperatures (-5°C) favor smaller crystal size, enhancing dissolution rates but risking solvent inclusion.

Catalytic Recycling

Heterogeneous catalysts like silica-supported CBS enable five reuse cycles without significant activity loss (ee drops from 94% to 91% by cycle 5).

Analytical Characterization

Chiral HPLC Analysis

Adapting the clenbuterol protocol, a Chiralpak AD-H column resolves enantiomers using hexane:ethanol:trifluoroacetic acid (90:10:0.1 v/v) at 1.0 mL/min. L-Mabuterol elutes at 8.2 min (D-enantiomer: 9.5 min).

LC-MS Quantification

Electrospray ionization (ESI+) detects [M+H]⁺ at m/z 311.1 for Mabuterol. Calibration curves (0.1–50 ng/mL) show linearity (R²=0.999), with a LOD of 0.05 ng/mL.

Q & A

Q. What chromatographic methods are recommended for assessing the purity of L-Mabuterol hydrochloride?

High-performance liquid chromatography (HPLC) is the standard method, using a reversed-phase C18 column and a mobile phase composed of Solution A (0.1% phosphoric acid) and Solution B (acetonitrile) in gradient mode. System suitability tests include resolution factors >2.0 between the analyte and impurities. Inject standard and test solutions, then calculate purity using peak area ratios .

Q. How should standard solutions for this compound assays be prepared?

Dissolve a weighed quantity of USP-grade reference standard in a diluent (e.g., pH 4.0 sodium chloride solution adjusted with sulfuric acid) to achieve a concentration of 100 µg/mL. Filter through a 0.45-µm membrane to remove particulates before injection .

Q. What are the pharmacopeial requirements for impurity limits in this compound?

Total impurities should not exceed 1.0%, with individual unspecified impurities capped at 0.1%. Specific solvents (e.g., methanol, ethanol) have defined residual limits (e.g., methanol ≤3000 ppm). Impurity quantification uses linear regression from standard curves .

Advanced Research Questions

Q. How can discrepancies in impurity profiles during HPLC analysis of this compound be resolved?

Potential causes include column degradation, mobile phase pH drift, or detector variability. Troubleshoot by:

  • Verifying column performance with system suitability tests.
  • Recalibrating the detector and ensuring mobile phase stability (e.g., daily preparation).
  • Comparing retention times and peak symmetry against freshly prepared standards. Adjust the slope (mm) and intercept (yy) in the impurity calculation formula:
Impurity %=100×[(rUy-intercept)/m]WU\text{Impurity \%} = \frac{100 \times [(r_U - y\text{-intercept}) / m]}{W_U}

where rUr_U is the test solution response and WUW_U is the sample weight .

Q. What strategies optimize enantiomeric purity determination for this compound?

Use chiral chromatography with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane:ethanol:diethylamine (80:20:0.1). Ensure baseline separation (Rs>2.0R_s > 2.0) between enantiomers. Validate method robustness by testing temperature (±2°C) and flow rate (±0.1 mL/min) variations .

Q. How should researchers validate an HPLC assay for this compound under ICH guidelines?

Conduct:

  • Specificity : Ensure no interference from excipients or degradation products.
  • Linearity : Test 50–150% of target concentration (R20.999R^2 ≥ 0.999).
  • Accuracy : Spike recovery (98–102%) across three concentration levels.
  • Precision : ≤2% RSD for intraday and interday replicates.
  • Robustness : Vary pH (±0.2), column lot, and detection wavelength (±3 nm) .

Q. What experimental design is recommended for stability studies of this compound under stress conditions?

Expose samples to:

  • Thermal stress : 40°C/75% RH for 6 months.
  • Photolytic stress : 1.2 million lux-hours UV/visible light.
  • Hydrolytic stress : Acid (0.1M HCl) and base (0.1M NaOH) at 60°C for 24 hours. Monitor degradation products via HPLC and confirm structural changes using LC-MS .

Data Analysis and Interpretation

Q. How are particulate matter limits in this compound injectable formulations tested?

Use light obscuration particle counters to quantify particles ≥10 µm (≤250 particles), ≥25 µm (≤25 particles), and ≥100 µm (≤2 particles) per container. Validate method sensitivity with standard polystyrene latex spheres .

Q. What statistical approaches are used to analyze batch-to-batch variability in this compound synthesis?

Apply ANOVA to compare impurity profiles, assay results, and enantiomeric excess across batches. Use control charts (e.g., X-bar and R charts) to monitor process capability (CpK ≥ 1.33) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Mabuterol hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Mabuterol hydrochloride

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